ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate
Description
Ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate is a bicyclic heterocyclic compound featuring a pyrano[3,2-c]pyridine core fused with an ester group. The pyrano ring (tetrahydropyran) is annulated at the [3,2-c] position of the pyridine ring, creating a rigid, partially saturated scaffold. The ethyl carboxylate substituent at the 4a-position enhances solubility and modulates electronic properties .
Properties
Molecular Formula |
C11H17NO4 |
|---|---|
Molecular Weight |
227.26 g/mol |
IUPAC Name |
ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate |
InChI |
InChI=1S/C11H17NO4/c1-2-15-10(14)11-4-3-5-16-8(11)6-9(13)12-7-11/h8H,2-7H2,1H3,(H,12,13) |
InChI Key |
CNLZKKAZWWSKFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C12CCCOC1CC(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with cyclic ketones under acidic or basic conditions, followed by cyclization and esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The process may include steps such as distillation, crystallization, and purification to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, altering the compound’s properties.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which ethyl 7-oxo-3,4,5,6,8,8a-hexahydro-2H-pyrano[3,2-c]pyridine-4a-carboxylate exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and leading to various biological effects.
Comparison with Similar Compounds
Structural Features
The compound’s pyrano[3,2-c]pyridine core distinguishes it from related fused heterocycles. Key structural comparisons include:
Pyrano[2,3-d]pyrimidine Derivatives
- Example: Ethyl (4aRS,8aRS)-4a-(hydroxymethyl)-1,3,7,8a-tetramethyl-2-oxo-1,3,4,4a,5,8a-hexahydro-2H-pyrano[2,3-d]pyrimidine-6-carboxylate .
- Differences : The fusion at [2,3-d] positions and pyrimidine core (vs. pyridine) increase electron-deficient character. Substituents like hydroxymethyl and methyl groups may enhance hydrogen bonding and lipophilicity.
- Similarities: Both share a pyrano-fused system and ethyl carboxylate, suggesting comparable synthetic routes (e.g., LiBH4 reduction of esters) .
Thieno[3,2-c]quinoline Derivatives
- Example: Ethyl 3-amino-4-chlorothieno[3,2-c]quinoline-2-carboxylate .
- Differences: A thiophene ring replaces the pyrano ring, fused with quinoline (vs. pyridine). The chlorine and amino substituents contribute to distinct electronic and steric profiles.
- Similarities : Ethyl carboxylate groups are common, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) for diversification .
Imidazo[1,2-a]Pyridine Derivatives
- Example: Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate .
- Nitrophenyl and cyano groups increase polarity.
- Similarities : Multiple ester groups improve solubility, a feature shared with the target compound .
Functional Group Impact
- Ethyl Carboxylate : Enhances solubility and serves as a handle for further derivatization (e.g., hydrolysis to carboxylic acids) .
- Ketone (7-Oxo) : May participate in hydrogen bonding or redox reactions, influencing bioavailability .
- Fused Ring Systems: Pyrano rings offer conformational rigidity, while thieno/imidazo cores introduce aromaticity and electronic diversity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
